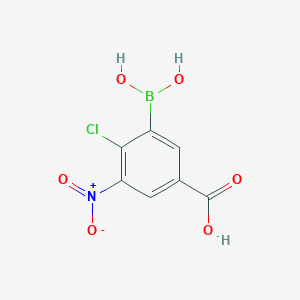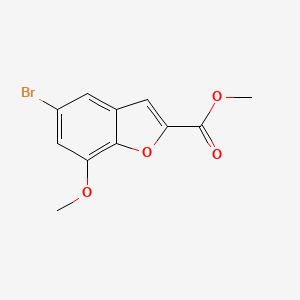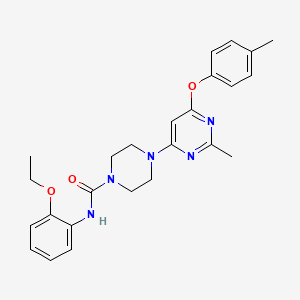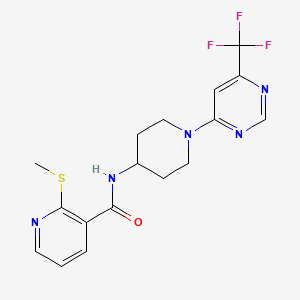
4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid" does not directly appear in the literature. However, compounds with similar structural motifs have been explored for their potential as building blocks in heterocyclic synthesis, and for their unique chemical and physical properties. These studies often focus on the synthesis, molecular structure, and the exploration of chemical reactions and properties.
Synthesis Analysis
Compounds structurally related to "4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid" have been synthesized through various methods, including solid-phase synthesis for the creation of heterocyclic scaffolds. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been used as a multireactive building block in the preparation of substituted nitrogenous heterocycles (Křupková et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to "4-Chloro-3-(dihydroxyboranyl)-5-nitrobenzoic acid" often features strong hydrogen bonding and unique molecular geometries. For instance, the crystal structure of 4-carboxy-2-nitrobenzeneboronic acid reveals a flat molecular arrangement with the boronic acid group nearly perpendicular to the benzene ring plane, indicating significant interactions consistent with observed chemical behavior (Soundararajan et al., 1993).
Chemical Reactions and Properties
The reactivity of chloro-nitrobenzoic acid derivatives in forming cocrystals and molecular salts illustrates their chemical versatility. For instance, 2-Chloro-4-nitrobenzoic acid has been studied for its ability to form molecular salts/cocrystals, demonstrating the importance of halogen bonds in these structures (Oruganti et al., 2017).
Physical Properties Analysis
The physical properties of related compounds, such as their crystallization behavior and thermal stability, are often investigated to understand their potential applications. For example, the synthesis and molecular modeling of a pharmaceutical co-crystal involving 2-chloro-4-nitrobenzoic acid highlight its enhanced thermal stability compared to its components (Lemmerer et al., 2010).
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity and the formation of complex structures through hydrogen bonding and halogen bonds, are central to their scientific interest. The coordination polymeric structures observed in the sodium salt of 4-chloro-3-nitrobenzoic acid, for example, showcase the complex interactions and potential for developing novel materials (Smith, 2013).
Applications De Recherche Scientifique
Solubility and Solvation Parameter Analysis The solubility properties of chloro-nitrobenzoic acid derivatives are crucial for their application in various fields. Stovall et al. (2005) utilized the Abraham solvation parameter model to understand the solubility behavior of compounds like 4-chloro-3-nitrobenzoic acid in organic solvents. This comprehensive analysis aids in the prediction and interpretation of solubility trends, which is essential for the practical application of these compounds in chemical synthesis and formulation (Stovall et al., 2005).
Crystal Engineering and Molecular Interaction The field of crystal engineering offers insights into the solid-state behavior of these compounds. Oruganti et al. (2017) discussed the versatility of 2-Chloro-4-nitrobenzoic acid, particularly its role in the formation of molecular salts and cocrystals. This study not only emphasized the synthesis of these salts but also delved into their structural characterization, showcasing the significance of weak halogen bonds and hydrogen bonds in the stabilization of crystal structures (Oruganti et al., 2017).
Crystallographic Study and Electronic Structure Pramanik et al. (2019) carried out a crystallographic study on derivatives of benzoic acid, including 4-chloro-3-nitrobenzoic acid. This study provided insights into the crystal packing, intermolecular interactions, and molecular electrostatic potential calculation, contributing to the understanding of the molecular structure and its electronic properties (Pramanik et al., 2019).
Mécanisme D'action
Target of Action
Similar compounds such as 2-amino-4-chloro-3-hydroxybenzoic acid have been found to target 3-hydroxyanthranilate 3,4-dioxygenase .
Mode of Action
It’s likely that the compound interacts with its targets through a mechanism similar to other organoboron compounds, which are known for their ability to form stable covalent bonds with biological targets .
Biochemical Pathways
Similar compounds such as 3-chloro-4-hydroxybenzoic acid are involved in chorismate biosynthesis by the shikimate pathway .
Result of Action
Similar compounds such as 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (tfmp) derivatives have been synthesized and shown potent analgesic efficacy .
Action Environment
The success of suzuki–miyaura (sm) cross-coupling, a reaction involving organoboron compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-borono-4-chloro-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClNO6/c9-6-4(8(13)14)1-3(7(11)12)2-5(6)10(15)16/h1-2,13-14H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYGDFGFKSCLRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1Cl)[N+](=O)[O-])C(=O)O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-2-methoxybenzamide](/img/structure/B2486647.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-phenylpropanamide](/img/structure/B2486650.png)
![1-(1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2486653.png)



![rac-(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-carboxylic acid](/img/structure/B2486659.png)




![2-Methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2486668.png)